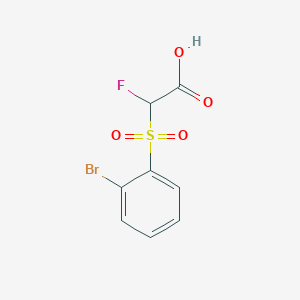

2-(2-Bromophenyl)sulfonyl-2-fluoroacetic acid

Description

Its synthesis involves fluorination of 2-(2-bromophenyl)acetic acid using reagents such as 1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octanebis(tetrafluoroborate) in acetonitrile (MeCN) .

Properties

IUPAC Name |

2-(2-bromophenyl)sulfonyl-2-fluoroacetic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6BrFO4S/c9-5-3-1-2-4-6(5)15(13,14)7(10)8(11)12/h1-4,7H,(H,11,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GIDLEYWZLSYIDC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)S(=O)(=O)C(C(=O)O)F)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6BrFO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 2-(2-Bromophenyl)sulfonyl-2-fluoroacetic acid typically involves multiple steps, starting with the bromination of phenyl compounds followed by sulfonylation and fluorination reactions. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to achieve cost-effectiveness and scalability.

Chemical Reactions Analysis

2-(2-Bromophenyl)sulfonyl-2-fluoroacetic acid undergoes various types of chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.

Reduction: Reduction reactions can lead to the formation of reduced derivatives of the compound.

Substitution: The bromophenyl group can undergo substitution reactions with various nucleophiles, leading to the formation of substituted products.

Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

2-(2-Bromophenyl)sulfonyl-2-fluoroacetic acid has a wide range of scientific research applications, including:

Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.

Biology: The compound’s potential biological activity makes it a subject of interest in biochemical studies.

Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

Industry: It is used in the production of various industrial chemicals and materials.

Mechanism of Action

The mechanism by which 2-(2-Bromophenyl)sulfonyl-2-fluoroacetic acid exerts its effects involves interactions with specific molecular targets and pathways. The bromophenyl group and the sulfonyl group play crucial roles in its binding affinity and reactivity with biological molecules. The fluoroacetic acid moiety contributes to its overall chemical stability and reactivity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Halogen Variations

2-(2-Bromo-6-fluorophenyl)acetic acid (CAS 1806294-17-6)

- Molecular Formula : C₈H₆BrFO₂

- Key Differences : Lacks the sulfonyl group but introduces fluorine at the 6-position of the phenyl ring. This positional isomerism may alter electronic effects and steric interactions compared to the target compound .

2-(4-Chlorobenzenesulfonamido)-2-phenylacetic acid

- Molecular Formula: C₁₄H₁₂ClNO₄S

- Key Differences: Replaces bromine with chlorine and substitutes the sulfonyl group with a sulfonamide (-SO₂NH-).

2-Bromophenylacetic Acid (CAS 18698-97-0)

Fluorination Patterns

2-(2-Bromophenyl)-2,2-difluoroacetic Acid (CAS 1375472-90-4)

- Molecular Formula : C₈H₅BrF₂O₂

- Key Differences : Features two fluorine atoms at the alpha-carbon instead of one. The increased electronegativity may enhance acidity (pKa reduction) and alter metabolic stability .

(R)-2-Amino-2-(2-bromo-4-fluorophenyl)acetic Acid Hydrochloride (CAS 2177265-07-3)

- Molecular Formula: C₈H₈BrClFNO₂

- Key Differences: Substitutes the sulfonyl group with an amino (-NH₂) group and adds a fluorine at the para position. The amino group introduces basicity, contrasting with the acidic sulfonyl moiety .

Functional Group Modifications

2-(1H-Benzimidazol-2-ylsulfanyl)-N′-[(E)-(2-bromophenyl)methylene]acetohydrazide

- Molecular Formula : C₁₆H₁₂BrN₃OS₂

- Key Differences: Replaces the acetic acid group with a benzimidazole-thioacetohydrazide moiety.

2-(3-Bromo-4-(trifluoromethoxy)phenyl)-2,2-difluoroacetic Acid (CAS 1133116-05-8)

Data Table: Structural and Physical Properties

Key Research Findings

- Electronic Effects: The sulfonyl group in the target compound significantly lowers the pKa compared to non-sulfonated analogs like 2-bromophenylacetic acid, making it more acidic .

- Fluorine Impact: Mono- vs. di-fluorination at the alpha-carbon alters reactivity.

- Biological Relevance : Compounds with benzimidazole or hydrazide groups (e.g., ) demonstrate enhanced binding to biological targets, suggesting that functional group substitutions in the target compound could be explored for medicinal applications .

Biological Activity

2-(2-Bromophenyl)sulfonyl-2-fluoroacetic acid is a compound that has gained attention in various fields of research due to its unique chemical structure, which includes a bromophenyl group, a sulfonyl moiety, and a fluoroacetic acid component. This combination of functional groups contributes to its potential biological activity and reactivity with biological molecules.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

Key Functional Groups:

- Bromophenyl Group: Enhances binding affinity and reactivity.

- Sulfonyl Group: Plays a crucial role in the compound's overall stability and interaction with biological targets.

- Fluoroacetic Acid Moiety: Contributes to the compound's reactivity and potential as a pharmacophore.

The biological activity of this compound is believed to involve interactions with specific molecular targets, including enzymes and receptors. The bromophenyl and sulfonyl groups are particularly significant in determining the compound's binding affinity, while the fluoroacetic acid enhances its stability.

Biological Activity

Research indicates that this compound exhibits several biological activities:

- Antimicrobial Properties: The compound has shown potential antimicrobial activity against various pathogens, making it a candidate for further development in treating infections.

- Anticancer Activity: Preliminary studies suggest that it may inhibit cancer cell proliferation, although further investigation is required to elucidate the underlying mechanisms.

- Enzyme Inhibition: The sulfonyl group may interact with specific enzymes, potentially leading to inhibition or modulation of their activity.

Case Studies

Several studies have explored the biological effects of this compound:

-

Antimicrobial Study:

- A study evaluated the compound's efficacy against Gram-positive and Gram-negative bacteria. Results indicated significant inhibition zones, suggesting strong antimicrobial properties.

-

Anticancer Research:

- In vitro studies conducted on breast cancer cell lines revealed that treatment with the compound resulted in reduced cell viability and increased apoptosis rates.

-

Enzyme Interaction Studies:

- Investigations into enzyme inhibition demonstrated that this compound could effectively inhibit certain metabolic enzymes involved in drug metabolism.

Comparative Analysis

A comparison with similar compounds highlights the unique properties of this compound:

| Compound Name | Key Features | Biological Activity |

|---|---|---|

| 2-(2-Bromophenyl)sulfonyl-2-chloroacetic acid | Chlorine substituent | Moderate antimicrobial activity |

| 2-(2-Bromophenyl)sulfonyl-2-iodoacetic acid | Iodine substituent | Enhanced anticancer properties |

| 2-(2-Bromophenyl)sulfonyl-2-methylacetic acid | Methyl group | Lower enzyme inhibition |

Q & A

Basic Research Questions

Q. What synthetic routes are commonly employed for preparing 2-(2-Bromophenyl)sulfonyl-2-fluoroacetic acid?

- Methodological Answer : The synthesis typically involves sulfonylation of 2-bromophenyl precursors followed by fluorination. For example, sulfonyl chloride intermediates can react with fluoroacetic acid derivatives under basic conditions (e.g., K₂CO₃ in DMF). Evidence from analogous compounds (e.g., triazole derivatives) suggests refluxing with halogenated acetic acids (e.g., 2-chloroacetic acid) for 5–12 hours yields functionalized products .

- Key Considerations : Monitor reaction progress via TLC or HPLC, and optimize pH to avoid decomposition of the fluoroacetate group.

Q. How can the purity of this compound be assessed?

- Methodological Answer : Use a combination of analytical techniques:

- HPLC : Reverse-phase C18 column with UV detection (λ = 254 nm) to assess purity (>95% as per industry standards) .

- Elemental Analysis : Compare experimental C/H/N/S percentages with theoretical values (e.g., deviations <0.3% indicate high purity) .

- Melting Point : Determine consistency with literature values (e.g., analogous bromophenylacetic acids melt at 99–119°C) .

Q. What spectroscopic methods are suitable for structural characterization?

- Methodological Answer :

- ¹H/¹³C NMR : Identify aromatic protons (δ 7.2–7.8 ppm for bromophenyl groups) and sulfonyl/fluoroacetate signals (e.g., sulfonyl SO₂ at δ 3.5–4.0 ppm; CF₂ at δ 110–120 ppm in ¹⁹F NMR) .

- Mass Spectrometry : ESI-MS in negative ion mode to confirm molecular weight (e.g., [M-H]⁻ peak matching calculated mass ±1 Da) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yields in halogenated acetic acid coupling reactions?

- Methodological Answer :

- Temperature : Reflux (80–100°C) enhances reactivity but may require inert atmospheres to prevent decomposition .

- Catalysts : Use Pd-based catalysts for Suzuki-Miyaura coupling (e.g., 2-bromophenylboronic acid derivatives) to introduce aryl groups .

- Solvent Choice : Polar aprotic solvents (e.g., DMF, DMSO) improve solubility of sulfonyl intermediates .

Q. How does the electron-withdrawing bromophenyl group influence the stability of the sulfonyl-fluoroacetate moiety?

- Methodological Answer :

- Stability Studies : Conduct accelerated degradation tests (e.g., 40°C/75% RH for 4 weeks) and monitor via HPLC. Bromophenyl groups may stabilize the sulfonyl group via resonance but increase susceptibility to nucleophilic attack at the fluoroacetate .

- Computational Modeling : Use DFT calculations to map electron density distribution and identify vulnerable sites (e.g., sulfur-oxygen bonds) .

Q. What strategies resolve discrepancies in NMR data for bromophenyl derivatives?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.